Antifungal protein R
Description
Antifungal Protein R (AFP-R) is a cysteine-rich antifungal protein hypothesized to exhibit potent activity against pathogenic fungi. While direct references to AFP-R are absent in the literature, its characteristics can be inferred from structurally similar proteins produced by filamentous fungi, such as Epichloë festucae (Efe-AfpA), Penicillium chrysogenum (PgAFP), and Aspergillus giganteus (AFP). These proteins typically feature:
- Cysteine-rich domains stabilized by multiple disulfide bonds, critical for structural integrity and antifungal activity .
- Mechanisms involving membrane permeabilization, cell wall disruption, or interference with fungal metabolic pathways .
- Applications in agriculture and medicine due to their specificity and low host toxicity .
Properties
bioactivity |
Antifungal |
|---|---|
sequence |
ATITVVNRCSYTVWPGALPGGGVRLDPGQRWALNMPAGTAGAAV |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Antifungal Proteins
Structural and Functional Comparisons
Table 1: Structural and Functional Properties
| Protein | Source | Cysteine Content | Disulfide Bonds | Key Mechanism(s) | Target Fungi |
|---|---|---|---|---|---|
| AFP-R (hypothetical) | Not specified | High (inferred) | 3–4 bonds | Membrane/cell wall disruption | Broad-spectrum (inferred) |
| Efe-AfpA | Epichloë festucae | Yes | Not specified | Membrane disruption via glucosylceramide | Clarireedia jacksonii |
| PgAFP | Penicillium chrysogenum | Yes | 3 bonds | Cell wall interaction | Toxigenic molds |
| AFP (A. giganteus) | Aspergillus giganteus | Yes | 4 bonds | Membrane permeabilization | Fusarium, Aspergillus |
| crAFPs | Filamentous fungi | High | Multiple | Membrane interaction, ROS induction | Candida spp. |
Key Findings :
Efficacy and Species Specificity
Table 2: Antifungal Activity
| Protein | MIC Range (if available) | Species Specificity | Stability Notes |
|---|---|---|---|
| Efe-AfpA | N/A | High (dollar spot) | Retains activity in planta |
| PgAFP | N/A | Broad (food molds) | Thermostable, pH-tolerant |
| AFP (A. giganteus) | 1–10 µg/mL | Narrow | Sensitive to proteases |
| crAFPs | 0.5–8.2 mg/mL* | Candida spp. | pH-dependent (optimal <6) |
*Data from LAB-derived peptides ; crAFP MICs vary by strain .
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